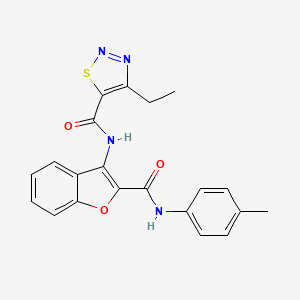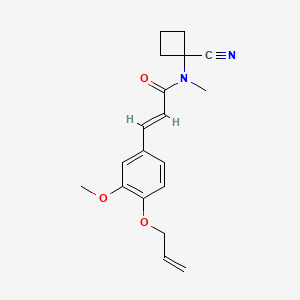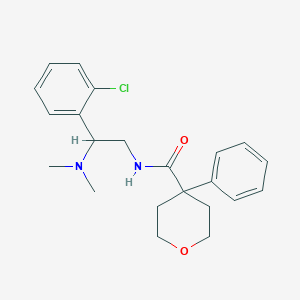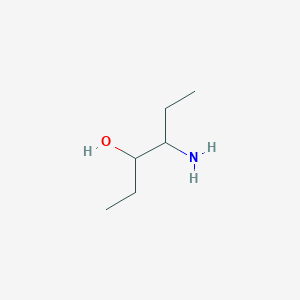
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to have potent inhibitory effects on B-cell receptor signaling, making it a promising therapeutic agent for the treatment of B-cell malignancies.
Mecanismo De Acción
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide exerts its inhibitory effects on B-cell receptor signaling by targeting key signaling molecules, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these molecules, (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide disrupts downstream signaling pathways and ultimately leads to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has been shown to have potent inhibitory effects on B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival. In preclinical studies, (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has also been shown to induce apoptosis in B-cell malignancies. Additionally, (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has been shown to have minimal off-target effects, making it a promising therapeutic agent with a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide for lab experiments is its potent inhibitory effects on B-cell receptor signaling, which make it a valuable tool for studying this pathway in B-cell malignancies. Additionally, (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has a favorable safety profile and minimal off-target effects, making it a reliable tool for studying the effects of B-cell receptor inhibition. However, one limitation of (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide is its specificity for B-cell receptor signaling, which may limit its utility for studying other signaling pathways.
Direcciones Futuras
There are several potential future directions for the study of (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide. One potential direction is the development of combination therapies that incorporate (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide with other therapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide in different B-cell malignancies. Finally, the development of novel B-cell receptor inhibitors that target different signaling molecules may provide additional therapeutic options for the treatment of B-cell malignancies.
Métodos De Síntesis
The synthesis method of (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide involves a series of chemical reactions that result in the formation of the final product. The synthesis of (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide begins with the reaction of 2-fluoroaniline with 2-methylcyclopropanecarboxylic acid to form an intermediate product. This intermediate product is then reacted with furan-2-carbaldehyde to form the key intermediate, which is subsequently reacted with acryloyl chloride to form (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. B-cell receptor signaling is a critical pathway that is dysregulated in many B-cell malignancies, and (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has been shown to inhibit this pathway by targeting key signaling molecules. In preclinical studies, (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has demonstrated significant antitumor activity in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-8-14(11)17-7-6-13(23-17)9-12(10-20)18(22)21-16-5-3-2-4-15(16)19/h2-7,9,11,14H,8H2,1H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUIXHOOCKICNO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2691592.png)
![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)
![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)



![3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2691601.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691603.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2691608.png)
![1-[4-(butyrylamino)benzoyl]-N-cycloheptylpiperidine-3-carboxamide](/img/structure/B2691609.png)
